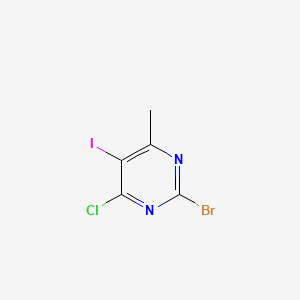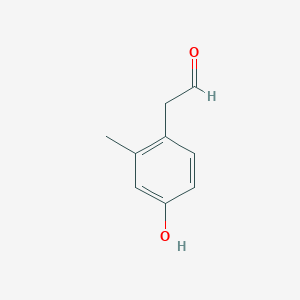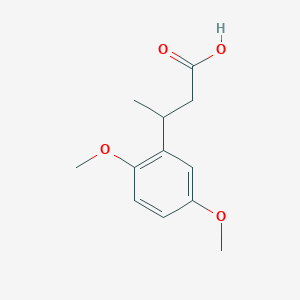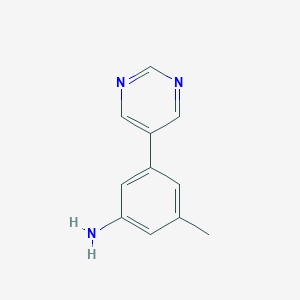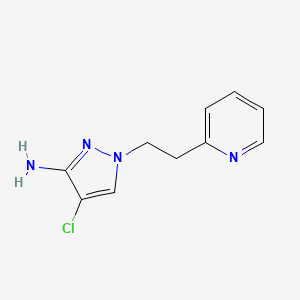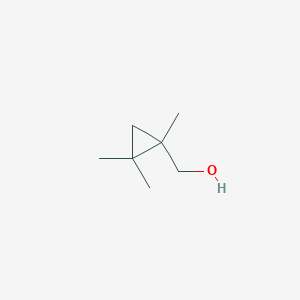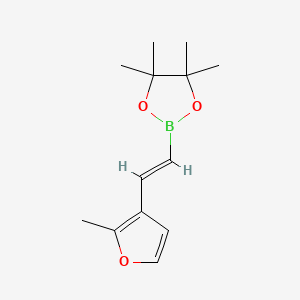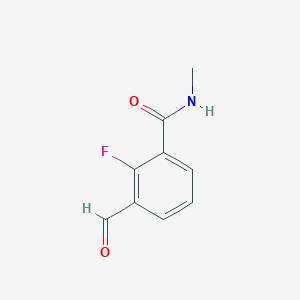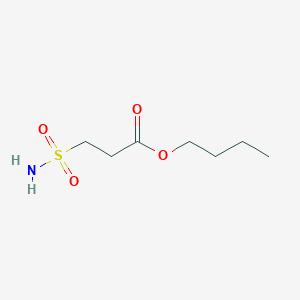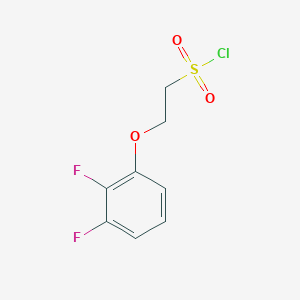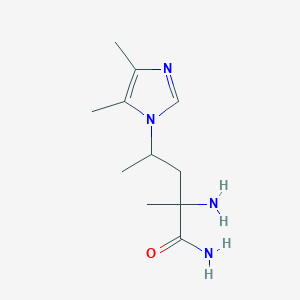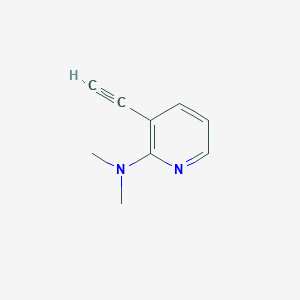
3-ethynyl-N,N-dimethylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethynyl-N,N-dimethylpyridin-2-amine: is a chemical compound with the molecular formula C9H10N2 It is a derivative of pyridine, characterized by the presence of an ethynyl group at the third position and two methyl groups attached to the nitrogen atom at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethynyl-N,N-dimethylpyridin-2-amine can be achieved through several methods. One common approach involves the diazotization of aminopyridines in the presence of trifluoromethanesulfonic acid, followed by heating in dimethylformamide. This method provides high yields and can be accelerated under microwave irradiation .
Industrial Production Methods: Industrial production of this compound typically involves the amination of 2- and 4-halopyridines with dimethylamine. This process is carried out in the presence of a base or acid under microwave irradiation or prolonged heating .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethynyl-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The ethynyl group can participate in substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts in the presence of suitable ligands.
Major Products Formed:
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: 3-Ethynyl-N,N-dimethylpyridin-2-amine is used as a building block in organic synthesis. It is employed in the synthesis of complex organic molecules and as a ligand in coordination chemistry .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of bioactive molecules and as a probe in biochemical assays .
Medicine: The compound is investigated for its potential therapeutic applications. It is explored as a candidate for drug development, particularly in the field of oncology and neurology .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mécanisme D'action
The mechanism of action of 3-ethynyl-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets. The ethynyl group allows the compound to form covalent bonds with target proteins, leading to the modulation of their activity. The compound can interact with enzymes, receptors, and other proteins, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
N,N-Dimethylpyridin-4-amine (DMAP): Used as a catalyst in organic synthesis.
N,N-Dimethyl-2-pyridinamine: Similar structure but lacks the ethynyl group.
N,N-Dimethyl-3-pyridinamine: Another structural isomer with different reactivity.
Uniqueness: 3-Ethynyl-N,N-dimethylpyridin-2-amine is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for covalent interactions with biological targets. This makes it a valuable compound in both synthetic chemistry and biomedical research .
Propriétés
Formule moléculaire |
C9H10N2 |
|---|---|
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
3-ethynyl-N,N-dimethylpyridin-2-amine |
InChI |
InChI=1S/C9H10N2/c1-4-8-6-5-7-10-9(8)11(2)3/h1,5-7H,2-3H3 |
Clé InChI |
FOOVUAIOEHVHCF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=CC=N1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


